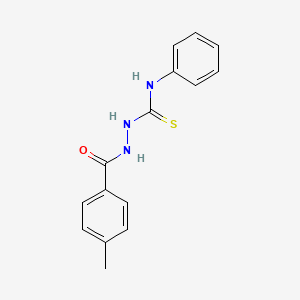

2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a 4-methylbenzoyl group attached to a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methylbenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide have been extensively studied. Notable applications include:

1. Anticancer Activity

Research indicates that derivatives of hydrazinecarbothioamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent inhibition against leukemia and solid tumors. One study reported that certain derivatives demonstrated high specificity against leukemia cell lines with an IC50 value comparable to colchicine, a known anticancer agent .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that thiosemicarbazone derivatives, which share structural similarities with this compound, possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects

In vitro studies have demonstrated that certain derivatives exhibit anti-inflammatory activity. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

-

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated a series of hydrazinecarbothioamide derivatives against the NCI-60 cancer cell line panel. The results indicated that certain compounds exhibited over 80% inhibition in multiple cancer types, including breast and lung cancers . -

Case Study 2: Antimicrobial Screening

In another investigation, a group of thiosemicarbazone derivatives was tested for their antimicrobial efficacy against common pathogens. The results demonstrated significant antibacterial activity, suggesting their potential use in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

- 2-(4-Methylbenzoyl)-N-phenylbenzohydrazide

- 2-(4-Methylbenzoyl)-N-phenylhydrazinecarboxamide

- 2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide

Comparison: this compound is unique due to its specific hydrazinecarbothioamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Biological Activity

2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide, a compound belonging to the hydrazinecarbothioamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

- Molecular Formula : C13H12N2OS

- Molecular Weight : 248.31 g/mol

- CAS Number : 103556-07-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- DNA Interaction : Studies suggest that hydrazine derivatives can bind to DNA, leading to alterations in replication and transcription processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.7 | Inhibition of topoisomerase activity |

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Antifungal |

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways . The study reported a significant decrease in cell viability at concentrations above 10 µM.

- Antimicrobial Efficacy Evaluation : A recent investigation assessed the antimicrobial effects against clinical isolates of Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth effectively at low concentrations . The study concluded that further exploration could lead to its development as a therapeutic agent against resistant strains.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with various molecular targets, suggesting a potential role as a lead compound in drug design for cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between acid chlorides and thiosemicarbazides. For example, a derivative was prepared by reacting an acid chloride with 4-phenylthiosemicarbazide in 1,4-dioxane/pyridine under controlled temperatures (0°C to 25°C), monitored by TLC . Optimization involves adjusting solvent polarity, stoichiometry, and reaction time. Post-synthesis purification via recrystallization (e.g., ethanol) ensures purity. Characterization relies on FT-IR (e.g., C=O at ~1686 cm⁻¹, C=S at ~1182 cm⁻¹) and NMR .

Q. How is the molecular structure of this compound confirmed in solid-state studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths, angles, and torsion angles. For related hydrazinecarbothioamides, SC-XRD data (e.g., Acta Crystallographica Section E) revealed planar configurations and intermolecular hydrogen bonds stabilizing the lattice . Complementary techniques include FT-IR for functional groups and DFT calculations to validate electronic structures .

Advanced Research Questions

Q. How can researchers design metal complexes using this compound as a ligand, and what analytical methods validate coordination?

The hydrazinecarbothioamide moiety acts as a multidentate ligand via S, O, and N donor atoms. To design complexes, react the ligand with metal salts (e.g., Cu(II), Ni(II)) in polar solvents. Characterization includes:

- Magnetic susceptibility and UV-Vis for geometry (e.g., octahedral vs. square planar).

- SC-XRD to confirm coordination mode.

- Cyclic voltammetry for redox behavior . Contradictions in coordination sites (e.g., monodentate vs. bidentate) require comparative studies with substituent-modified analogs .

Q. What computational strategies are effective in predicting reactivity and optimizing synthesis pathways?

Quantum chemical methods (DFT) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, ICReDD integrates reaction path searches using quantum calculations and machine learning to narrow experimental conditions . MD simulations assess solvent effects, while lattice energy calculations (via DFT) explain crystallization tendencies .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved for derivatives?

Discrepancies arise from substituent effects and assay conditions. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., 4-methyl vs. 4-nitro groups) .

- Dose-response assays : Compare IC₅₀ values across cell lines or microbial strains.

- Docking studies : Predict binding affinities to target enzymes (e.g., thymidylate synthase) .

Q. What experimental protocols are recommended for evaluating antioxidant activity?

Use in vitro assays:

- DPPH/ABTS radical scavenging : Measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS).

- FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺. Standardize results against ascorbic acid and control for solvent interference. For thiosemicarbazide derivatives, EC₅₀ values are correlated with electron-donating substituents .

Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?

SC-XRD studies of analogs reveal N–H⋯S and O–H⋯O interactions forming 2D/3D frameworks. Lattice energy calculations (e.g., via PIXEL method) quantify these interactions, showing how methoxy or fluoro substituents enhance packing efficiency . Thermal gravimetric analysis (TGA) links stability to hydrogen-bond density.

Q. Methodological Notes

- Contradictory Data : Always cross-validate spectroscopic (e.g., FT-IR C=S stretch) and crystallographic data to resolve ambiguities .

- Advanced Synthesis : For regioselective modifications, employ protective groups (e.g., Boc for amines) and monitor intermediates via LC-MS .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via Western blotting (e.g., apoptosis markers) .

Properties

IUPAC Name |

1-[(4-methylbenzoyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11-7-9-12(10-8-11)14(19)17-18-15(20)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)(H2,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNCUNATVQDLMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.